molecular formula C13H15NO6S B561739 4-Isothiocyanatophenyl beta-D-glucopyranoside CAS No. 20581-41-3

4-Isothiocyanatophenyl beta-D-glucopyranoside

Cat. No. B561739
CAS RN: 20581-41-3
M. Wt: 313.324
InChI Key: RWANFUZQWINQBY-UJPOAAIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isothiocyanatophenyl beta-D-glucopyranoside is a multifaceted biomedicine compound extensively utilized in the biomedical sector . It showcases remarkable antitumor and antimicrobial capabilities, rendering it an auspicious contender in cancer therapies and combatting infectious diseases .


Molecular Structure Analysis

The molecular formula of 4-Isothiocyanatophenyl beta-D-glucopyranoside is C13H15NO6S . Its molecular weight is 313.33 . The InChI key is RWANFUZQWINQBY-UJPOAAIJSA-N .


Physical And Chemical Properties Analysis

4-Isothiocyanatophenyl beta-D-glucopyranoside is a powder . It should be stored at a temperature of 2-8°C . The compound is suitable for preparation of neoglycoproteins .

Scientific Research Applications

Preparation of Neoglycoproteins

This compound is suitable for the preparation of neoglycoproteins . Neoglycoproteins are proteins that have been modified to have carbohydrates attached to them. They are used in various biological and medical research applications, including the study of cell surface interactions and drug targeting .

Conformational Studies

The conformational landscapes of phenyl β-D-glucopyranoside, a derivative of this compound, have been explored using a combined experimental and theoretical approach . These studies can provide insights into the structural behavior of these compounds in different solvents, which is crucial for understanding their biological activities .

Drug Targeting

The compound has been used in the study of drug targeting via membrane lectins of L1210 cells . This involves the use of neoglycoproteins, prepared by reaction of glycosidophenylisothiocyanates with this compound, to demonstrate the presence and sugar specificity of membrane lectins on the cell surface .

Anticarcinogenic Effects

Isothiocyanates, a group of compounds to which 4-Isothiocyanatophenyl beta-D-glucopyranoside belongs, have been shown to have anticarcinogenic effects . This makes them potential candidates for the development of cancer prevention strategies .

Neuroprotective Effects

Isothiocyanates also exhibit neuroprotective effects . This suggests that they could be used in the treatment of neurodegenerative diseases .

Antidiabetic Effects

Research has shown that isothiocyanates have antidiabetic effects . This indicates that they could be used in the management of diabetes .

Cardioprotective Effects

Isothiocyanates have been found to have cardioprotective effects . This suggests that they could be beneficial in the prevention and treatment of heart diseases .

Antimicrobial Effects

Lastly, isothiocyanates have demonstrated antimicrobial effects . This makes them potential candidates for the development of new antimicrobial agents .

Mechanism of Action

While the exact mechanism of action for 4-Isothiocyanatophenyl beta-D-glucopyranoside is not explicitly stated, it is known to exhibit antitumor and antimicrobial capabilities .

Safety and Hazards

The safety data sheet for a similar compound, p-Nitrophenyl-β-D-glucopyranoside, suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It also suggests wearing personal protective equipment/face protection .

Future Directions

Given its remarkable antitumor and antimicrobial capabilities, 4-Isothiocyanatophenyl beta-D-glucopyranoside has potential for further exploration in cancer therapies and combatting infectious diseases .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANFUZQWINQBY-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C=S)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745386
Record name 4-Isothiocyanatophenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20581-41-3
Record name 4-Isothiocyanatophenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.